Mcl-1 Binding Affinity Comparison
In a direct comparative analysis using the identical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format for Mcl-1 binding, Mcl-1 inhibitor 18 exhibits a Ki value of 0.111 nM [1]. This positions it within the same sub-nanomolar affinity tier as AZD5991 (Ki=0.13 nM, macrocyclic) and VU661013 (Ki=0.097 nM, non-macrocyclic), but with a slightly superior (19% improvement) binding constant relative to the macrocyclic clinical candidate AZD5991 [2]. In contrast, earlier-generation probes such as A-1210477 (Ki=0.45 nM) and UMI-77 (Ki=490 nM) exhibit significantly weaker binding .
| Evidence Dimension | Binding affinity (Ki) for human Mcl-1 protein |
|---|---|
| Target Compound Data | Ki = 0.111 nM |
| Comparator Or Baseline | AZD5991: Ki=0.13 nM; VU661013: Ki=0.097±0.030 nM; A-1210477: Ki=0.45 nM |
| Quantified Difference | Mcl-1 inhibitor 18 exhibits ~15% lower Ki vs. AZD5991, ~14% higher Ki vs. VU661013, and ~75% lower Ki vs. A-1210477. |
| Conditions | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay using a fluorescently labeled BH3 peptide probe. |
Why This Matters
The specific Ki value determines the inhibitor concentration required for target engagement in cellular and biochemical assays, influencing both potency and the risk of off-target effects at elevated dosing.
- [1] BindingDB. BDBM451108 (US10676485, Example 18). Affinity Data: Ki=0.111 nM. Assay: TR-FRET. View Source
- [2] InvivoChem. VU661013: Mcl-1 inhibitor. Ki=97±30 pM in TR-FRET assay. View Source
